molecular formula C11H20O B15275617 3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde

3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde

Cat. No.: B15275617
M. Wt: 168.28 g/mol
InChI Key: UAXGLTPFTUHOIL-UHFFFAOYSA-N
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Description

3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H20O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is characterized by a cyclopentane ring substituted with an ethyl group, an isopropyl group, and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with ethyl and isopropyl halides in the presence of a strong base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include:

    Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the alkylation and oxidation steps.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl and isopropyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

    Reduction: NaBH4 in methanol, LiAlH4 in ether

    Substitution: Halogens (Cl2, Br2) in the presence of light or heat

Major Products Formed

    Oxidation: 3-Ethyl-1-(propan-2-yl)cyclopentane-1-carboxylic acid

    Reduction: 3-Ethyl-1-(propan-2-yl)cyclopentane-1-methanol

    Substitution: Halogenated derivatives of the original compound

Scientific Research Applications

3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s hydrophobic cyclopentane ring allows it to interact with lipid membranes and other hydrophobic environments within cells.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1-carbaldehyde: Lacks the ethyl and isopropyl substituents.

    3-Ethylcyclopentane-1-carbaldehyde: Lacks the isopropyl substituent.

    1-(Propan-2-yl)cyclopentane-1-carbaldehyde: Lacks the ethyl substituent.

Uniqueness

3-Ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde is unique due to the presence of both ethyl and isopropyl groups on the cyclopentane ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-ethyl-1-propan-2-ylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H20O/c1-4-10-5-6-11(7-10,8-12)9(2)3/h8-10H,4-7H2,1-3H3

InChI Key

UAXGLTPFTUHOIL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(C=O)C(C)C

Origin of Product

United States

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